2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a benzene ring substituted with bromine, fluorine, and various other functional groups
Preparation Methods
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The synthetic route typically includes:
Bromination: Introduction of bromine atoms at the 2 and 4 positions of the benzene ring.
Fluorination: Introduction of a fluorine atom at the 3 position.
Formation of the imino group: This involves the reaction of the benzene derivative with an amine to form the imino group.
Acylation: Introduction of the acetamido group through an acylation reaction.
Final coupling: The final step involves coupling the substituted benzene ring with 3-fluorobenzoate under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove or modify certain functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include other benzene derivatives with bromine, fluorine, and various functional groups. Examples include:
2,6-Dibromo-4-methylaniline: A benzene derivative with bromine and methyl groups.
Phenol, 2,6-dibromo-4-methyl-: A benzene derivative with bromine and hydroxyl groups
Properties
Molecular Formula |
C23H18Br2FN3O3 |
---|---|
Molecular Weight |
563.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H18Br2FN3O3/c1-14-5-7-19(8-6-14)27-13-21(30)29-28-12-16-9-17(24)11-20(25)22(16)32-23(31)15-3-2-4-18(26)10-15/h2-12,27H,13H2,1H3,(H,29,30)/b28-12+ |
InChI Key |
KSSARVHFRROVDQ-KVSWJAHQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.